molecular formula C20H30N4O B11375584 2-methyl-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide

2-methyl-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide

Cat. No.: B11375584
M. Wt: 342.5 g/mol
InChI Key: IPANXRHFYIIRQY-UHFFFAOYSA-N
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Description

2-METHYL-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has a unique structure that combines a benzodiazole core with a piperidine moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzodiazole core is replaced by the piperidine group.

    Final Coupling: The final step involves coupling the benzodiazole-piperidine intermediate with 2-methylpropanamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Optimizing Reaction Conditions: Temperature, solvent, and reaction time are adjusted to maximize yield and purity.

    Purification: Techniques such as recrystallization, chromatography, or distillation are employed to purify the final product.

    Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodiazole core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized benzodiazole derivatives.

    Reduction: Reduced amide or benzodiazole derivatives.

    Substitution: Substituted benzodiazole or piperidine derivatives.

Scientific Research Applications

2-METHYL-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 1,3-benzodiazole and its derivatives share a similar core structure.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself and its substituted forms.

Uniqueness

2-METHYL-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE is unique due to its specific combination of a benzodiazole core with a piperidine moiety and a 2-methylpropanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H30N4O

Molecular Weight

342.5 g/mol

IUPAC Name

2-methyl-N-[2-(piperidin-1-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]propanamide

InChI

InChI=1S/C20H30N4O/c1-14(2)20(25)21-16-8-9-18-17(12-16)22-19(24(18)15(3)4)13-23-10-6-5-7-11-23/h8-9,12,14-15H,5-7,10-11,13H2,1-4H3,(H,21,25)

InChI Key

IPANXRHFYIIRQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCCC3)C(C)C

Origin of Product

United States

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